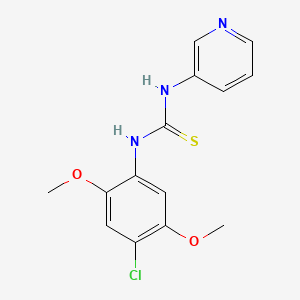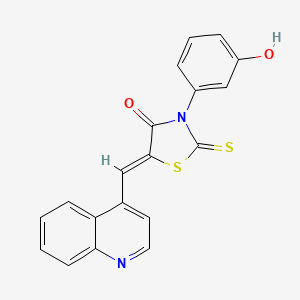![molecular formula C23H26N4O2S B12211130 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12211130.png)
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method involves the S-alkylation of a triazole-3-thiol derivative with an appropriate alkylating agent. The reaction is usually carried out in an alkaline medium to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl
Properties
Molecular Formula |
C23H26N4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-4-14-27-21(15-29-20-8-6-5-7-9-20)25-26-23(27)30-16-22(28)24-19-12-10-18(11-13-19)17(2)3/h4-13,17H,1,14-16H2,2-3H3,(H,24,28) |
InChI Key |
HDPBHYUDPYUMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B12211060.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12211064.png)
![(NE)-4-methyl-N-[(3-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B12211066.png)
![2-(4-chlorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12211082.png)
![2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12211105.png)


![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12211116.png)

![3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B12211135.png)
![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B12211141.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12211149.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12211155.png)
![3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B12211162.png)
